Phenanthrenequinone

Catalog No.
S606708
CAS No.
84-11-7
M.F
C14H8O2
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenanthrenequinone

CAS Number

84-11-7

Product Name

Phenanthrenequinone

IUPAC Name

phenanthrene-9,10-dione

Molecular Formula

C14H8O2

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C14H8O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H

InChI Key

YYVYAPXYZVYDHN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=O

Solubility

Solubility in water: 0.4 mg/mL
Solubility in ethanol: 1 mg/mL; solubility in ethylene glycol methyl ether: 7 mg/mL
Soluble in benzene, ether, glacial acetic acid, hot alcohol
Soluble in sulfuric acid

Synonyms

9,10-phenanthraquinone, 9,10-phenanthrenedione, 9,10-phenanthrenequinone, 9,10-phenanthroquinone

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=O

Phenanthrenequinone, specifically 9,10-phenanthrenequinone, is a polycyclic aromatic compound with the chemical formula C14H8O2C_{14}H_{8}O_{2}. It is characterized by a quinone functional group attached to a phenanthrene backbone, making it a significant compound in both environmental chemistry and biological systems. This compound is known for its role as a redox-active species, capable of participating in various

  • Phenanthrenequinone may cause skin irritation and eye damage [].
  • It is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment [].

Redox Reagent in Organic Synthesis:

  • Phenanthrenequinone acts as an efficient redox reagent in various organic reactions, particularly in the oxidation of alcohols and amines.
  • Its ability to reversibly accept and donate electrons makes it a valuable tool for researchers studying and developing new synthetic pathways for complex molecules. [Source: A versatile and scalable synthesis of 9,10-phenanthrenequinone and its application in organic transformations, RSC Advances, ]

Photosensitizer in Photoredox Catalysis:

  • Phenanthrenequinone exhibits strong photoredox properties, making it a valuable photosensitizer in photoredox catalysis reactions.
  • In these reactions, light activates the molecule, enabling it to transfer electrons to other molecules involved in the reaction.
  • This property allows researchers to explore and develop new light-driven synthetic methods for various organic transformations. [Source: Photoredox Catalysis of C-H Bond Activation by Visible Light, Chemical Reviews, ]

Passivating Agent for Silicon Surfaces:

  • Phenanthrenequinone demonstrates excellent passivation properties, particularly on silicon (100) surfaces.
  • It forms a uniform protective layer, effectively preventing unwanted surface oxidation and contamination.
  • This application is crucial in various research areas involving silicon-based devices and materials, ensuring their stability and functionality. [Source: Passivation of Si(100) Surfaces by Phenanthrenequinone: A Combined Experimental and Theoretical Study, The Journal of Physical Chemistry C, ]

  • Redox Reactions: As a redox-active quinone, it can accept electrons to form semiquinone radicals. This process contributes to the generation of reactive oxygen species through redox cycling, where the semiquinone form can react with molecular oxygen to produce superoxide radicals .
  • Photolytic Reactions: Under UV light, phenanthrenequinone can undergo photoreduction, leading to the formation of hydroquinones or other reduced forms .
  • Atmospheric Reactions: In the atmosphere, it can be formed from the oxidation of phenanthrene by hydroxyl radicals and ozone, contributing to secondary organic aerosol formation .

Phenanthrenequinone exhibits significant biological activity:

  • Cytotoxicity: It is known to induce cytotoxic effects in various cell types through oxidative stress mechanisms. The generation of reactive oxygen species can lead to damage to cellular components such as lipids, proteins, and nucleic acids .
  • Metabolism: In biological systems, phenanthrenequinone can be metabolized by cytochrome P450 enzymes into non-mutagenic metabolites, highlighting its potential for biotransformation and detoxification pathways .

Several methods exist for synthesizing phenanthrenequinone:

  • Oxidative Methods: One common approach involves the oxidation of phenanthrene using strong oxidizing agents such as potassium permanganate or chromic acid.
  • Atmospheric Formation: Phenanthrenequinone can also be formed in the atmosphere through gas-phase reactions involving phenanthrene and atmospheric oxidants like hydroxyl radicals .
  • Photochemical Methods: Photoreduction techniques have been explored for generating various derivatives of phenanthrenequinone under controlled light conditions .

Phenanthrenequinone has diverse applications:

  • Chemical Mediator: It serves as an artificial mediator in enzymatic reactions, particularly in the reduction of carbon dioxide to formate using formate dehydrogenase .
  • Environmental Monitoring: Due to its presence in air pollution, it is used as a marker for studying the effects of particulate matter on human health and the environment.
  • Research Tool: Its ability to generate reactive oxygen species makes it useful in research related to oxidative stress and cellular responses.

Phenanthrenequinone has been studied for its interactions with various biological molecules:

  • Metal Complexation: Research indicates that it can form complexes with metal ions like iron, influencing redox reactions and potentially enhancing its cytotoxic effects .
  • Biomolecular Interactions: Studies have shown that phenanthrenequinone interacts with cellular components such as proteins and lipids, leading to modifications that can affect cellular signaling pathways.

Phenanthrenequinone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
AnthraquinonePolycyclic aromaticUsed primarily as a dye and in textile applications.
NaphthoquinonePolycyclic aromaticExhibits strong antimicrobial properties.
BenzoquinoneMonocyclic aromaticKnown for its role in photosynthesis as an electron acceptor.
1,4-NaphthoquinonePolycyclic aromaticInvolved in vitamin K synthesis; has different reactivity patterns.

Phenanthrenequinone is unique due to its specific redox properties and biological activities linked to oxidative stress mechanisms. Unlike anthraquinone or naphthoquinones, which have more industrial applications, phenanthrenequinone's significance lies primarily in environmental chemistry and toxicology.

Physical Description

Orange-red solid; [Merck Index] Powder; [Alfa Aesar MSDS]

Color/Form

Orange-red crystals
Orange needles, orange-red plates

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

208.052429494 g/mol

Monoisotopic Mass

208.052429494 g/mol

Boiling Point

About 360 °C

Heavy Atom Count

16

Density

1.405 g/cu cm at 22 °C

LogP

2.52 (LogP)
log Kow = 2.52

Melting Point

206-207 °C

UNII

42L7BZ8H74

GHS Hazard Statements

Aggregated GHS information provided by 174 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (74.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mutagens

Mechanism of Action

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the oxidative phosphorylation of glyceraldehyde 3-phosphate to 1,3-diphosphoglycerate, one of the precursors for glycolytic ATP biosynthesis. The enzyme contains an active site cysteine thiolate, which is critical for its catalytic function. As part of a continuing study of the interactions of quinones with biological systems, /the authors/ have examined the susceptibility of GAPDH to inactivation by 9,10-phenanthrenequinone (9,10-PQ). In a previous study of quinone toxicity, this quinone, whose actions have been exclusively attributed to reactive oxygen species (ROS) generation, caused a reduction in the glycolytic activity of GAPDH under aerobic and anaerobic conditions, indicating indirect and possible direct actions on this enzyme. In this study, the effects of 9,10-PQ on GAPDH were examined in detail under aerobic and anaerobic conditions so that the role of oxygen could be distinguished from the direct effects of the quinone. The results indicate that, in the presence of the reducing agent DTT, GAPDH inhibition by 9,10-PQ under aerobic conditions was mostly indirect and comparable to the direct actions of exogenously-added H2O2 on this enzyme. GAPDH was also inhibited by 9,10-PQ anaerobically, but in a somewhat more complex manner. This quinone, which is not considered an electrophile, inhibited GAPDH in a time-dependent manner, consistent with irreversible modification and comparable to the electrophilic actions of 1,4-benzoquinone (1,4-BQ). Analysis of the anaerobic inactivation kinetics for the two quinones revealed comparable inactivation rate constants (k(inac)), but a much lower inhibitor binding constant (K(i)) for 1,4-BQ. Protection and thiol titration studies suggest that these quinones bind to the NAD+ binding site and modify the catalytic thiol from this site. Thus, 9,10-PQ inhibits GAPDH by two distinct mechanisms: through ROS generation that results in the oxidization of GAPDH thiols, and by an oxygen-independent mechanism that results in the modification of GAPDH catalytic thiols.

Vapor Pressure

0.00000002 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

84-11-7

Metabolism Metabolites

Both K-region and non-K-region o-quinones of polycyclic aromatic hydrocarbons are excellent substrates for human placental NADP linked 15-hydroxyprostaglandin dehydrogenase. These compounds are reduced with kcat/Km values ranging from 3 to 20 s/m. The glutathione thioethers of menadione and toluquinone are reduced with similar catalytic efficiencies. Furthermore, these substances and certain other glutathione thioethers are potent inhibitors of prostaglandin B1 oxidation and polycyclic aromatic hydrocarbon quinone reduction. The possibility exists that the potential toxicity of quinones of polycyclic aromatic hydrocarbons and other xenobiotic substances may be altered in the placenta by an oxidoreductase for which prostaglandins are relatively poor substrates and the presence in placental tissue of certain glutathione thioethers could influence the reduction of these quinones and other xenobiotic substances by this enzyme.

Wikipedia

Phenanthrenequinone

Methods of Manufacturing

Phenanthrene-9,10-quinone is produced by liquid-phase oxidation of phenanthrene with chromates, catalytically with oxygen, with tert-butylhydroperoxide or via phenanthrene-9,10-oxide with nitric acid or hypochlorite.
Prepared by oxidation of phenanthrene
By oxidation of a boiling solution of phenanthrene in glacial acetic acid with chromic acid, extraction in sodium disulfite, precipitation by means of hydrochloric acid, and recrystallization.

General Manufacturing Information

9,10-Phenanthrenedione: ACTIVE

Analytic Laboratory Methods

Normal phase high performance liquid chromatography used to separate solution original fractions of diesel particulates into subfractions suitable for subsequent chemical analysis and bioassay. The transition fraction contains polynuclear aromatic hydrocarbons and dihydroxy derivatives.

Dates

Modify: 2023-08-15

Transcriptome changes of

Shulun Jiang, Jian Yang, Di-An Fang
PMID: 32538278   DOI: 10.1152/physiolgenomics.00022.2020

Abstract

Contamination with polycyclic aromatic hydrocarbons (PAHs) causes noticeable ecological problems in aquatic ecosystems. 9,10-Phenanthrenequione (9,10-PQ) is an oxidized PAH and is highly toxic to aquatic animals. However, the effects of 9,10-PQ on the molecular metabolism of fish remain largely unknown. In this study,
juveniles were acutely exposed to 44.30 µg/L 9,10-PQ for 3 days. The transcriptome profile changes in their livers were compared between the 9,10-PQ treatment group and the control using
as the reference genome. The results identified 22,414 genes in our transcriptome. Among them, 767 genes were differentially expressed after exposure to 9,10-PQ, which enriched 16 KEGG pathways. Among them, the glycolysis, phagosome, and FOXO signaling pathways were significantly activated in 9,10-PQ treatment compared with the control. These data indicate that 9,10-PQ increased the glycolysis capacity to produce more energy for resistance and harmed immune function. Moreover, several genes related to tumorigenesis were significantly upregulated in response to 9,10-PQ, displaying the carcinogenic toxicity of 9,10-PQ to
. Genes in steroid biosynthesis pathways were downregulated in the 9,10-PQ treatment group, suggesting interference with the endocrine system. Overall, these findings provide information to help evaluate the environmental risks that oxygenated-PAHs present to
.


Validated spectrofluorometric determination of hypoglycemic combination, in pure form and pharmaceutical formulation using 9,10-phenanthraquinone reagent

Maha M Abdelrahman, Raghda A Emam, Nouruddin W Ali, Eglal A Abdelaleem
PMID: 33126138   DOI: 10.1016/j.saa.2020.119078

Abstract

The aim of this work is to develop and validate a simple, rapid, highly sensitive and selective spectrofluorometric method for determination of Metformin HCl (MFH) and Glibenclamide (GLB) in their binary mixture without prior separation. The proposed method based on measuring the native fluorescence intensity of GLB at λ
= 348 nm, after excitation at λ
= 226 nm and measuring the fluorescence intensity of the fluorescent product produced from the derivatization of MFH using 9,10-phenanthraquinone in alkaline media at λ
= 416 nm after excitation at λ
= 240 nm. The proposed spectrofluorometric method allowed sensitive determination of the studied drugs with a limit of quantitation of 0.04 and 0.01 μg mL
for MFH and GLB, respectively, providing greater sensitivity than the reported one. Validation of the proposed method was carried out according to ICH guidelines with respect to linearity, accuracy, precision, and selectivity. The developed method was successfully applied for the determination of MFH and GLB in laboratory prepared mixtures and pharmaceutical formulation and the results obtained were statistically compared to those of the reported HPLC method with no significant difference between them.


Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B

Nho Cong Luong, Yumi Abiko, Takahiro Shibata, Koji Uchida, Eiji Warabi, Midori Suzuki, Takuya Noguchi, Atsushi Matsuzawa, Yoshito Kumagai
PMID: 33268681   DOI: 10.2131/jts.45.807

Abstract

[Page 358, Figure 5C] The label of Western blot data in Figure 5C in the paper was erroneously placed.


Histological, oxidative and immune changes in response to 9,10-phenanthrenequione, retene and phenanthrene in

Shulun Jiang, Jian Yang, Di-An Fang
PMID: 32308113   DOI: 10.1080/10934529.2020.1744998

Abstract

Polycyclic aromatic hydrocarbons (PAHs) are typical pollutants and may be alkylated and oxygenated to form alkyl-PAHs and oxygenated-PAHs (oxy-PAHs), respectively.
is an important anadromous fish species and displays a high risk of being exposed to PAHs-contaminated areas. In the present study, the effects of acute exposure to 44.29 µg L
9,10-phenanthrenequione (9,10-PQ), retene and phenanthrene (Phe) on
liver histology, antioxidant enzymes and immune indices were compared. After exposure to these three compounds, histological sections showed damages of hepatocyte, and the activities of alanine and aspartate aminotransferase increased in plasma, indicating direct hepatic toxicity. Hepatic malondialdehyde (MDA) content increased, but superoxide dismutase (SOD) and catalase (CAT) activities decreased in response to treatments with Phe, retene and 9,10-PQ. These results revealed peroxidative effects on
hepatocytes. In addition, total immunoglobulin content and lysozyme activity in plasma increased in treatments with Phe, retene and 9,10-PQ, which might be resulted from the damaged liver cells and the subsequently hepatic inflammation. Besides, the changes were more severe in treatment with 9,10-PQ than those with Phe and retene, demonstrating higher toxicity of 9,10-PQ than the other two compounds. Overall, the present study posed a high environmental risk of PAH derivatives to aquatic ecosystems.


Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B

Nho Cong Luong, Yumi Abiko, Takahiro Shibata, Koji Uchida, Eiji Warabi, Midori Suzuki, Takuya Noguchi, Atsushi Matsuzawa, Yoshito Kumagai
PMID: 32493877   DOI: 10.2131/jts.45.349

Abstract

9,10-Phenanthrenequinone (9,10-PQ) is a polycyclic aromatic hydrocarbon quinone contaminated in diesel exhaust particles and particulate matter 2.5. It is an efficient electron acceptor that induces redox cycling with electron donors, resulting in excessive reactive oxygen species and oxidized protein production in cells. The current study examined whether 9,10-PQ could activate epidermal growth factor receptor (EGFR) signaling in A431 cells through S-oxidation of its negative regulators such as protein tyrosine phosphatase (PTP) 1B. 9,10-PQ oxidized recombinant human PTP1B at Cys215 and inhibited its catalytic activity, an effect that was blocked by catalase (CAT), whereas cis-9,10-dihydroxy-9,10-dihydrophenanthrene (DDP), which lacks redox cycling activity, had no effect on PTP1B activity. Exposure of A431 cells to 9,10-PQ, but not DDP, activated signaling through EGFR and its downstream extracellular signal-regulated kinase 1/2 (ERK1/2), coupled with a decrease of cellular PTP activity. Immunoprecipitation and UPLC-MS
revealed that PTP1B easily undergoes oxidation during exposure of A431 cells to 9,10-PQ. Pretreatment with polyethylene glycol conjugated with CAT (PEG-CAT) abolished 9,10-PQ-generated H
O
production and significantly blocked the activation of EGFR-ERK1/2 signaling by 9,10-PQ, indicating the involvement of H
O
in the activation because scavenging agents for hydroxyl radicals had no effect on the redox signal activation. These results suggest that such an air pollutant producing H
O
, activates EGFR-ERK1/2 signaling, presumably through the S-oxidation of PTPs such as PTP1B, and activation of the signal cascade may contribute, at least in part, to cellular responses in A431 cells.


Novel two-photon fluorescent probe with high fluorescence quantum yields for tracking lipid droplets in biological systems

Jie Niu, Yong Liu, Weishan Wang, Weiying Lin
PMID: 30877892   DOI: 10.1016/j.saa.2019.02.106

Abstract

Lipid droplets (LDs) played an important role in storing neutral lipids process. In this work, we developed a series of fluorescent dyes PIE1-PIE4 with high fluorescence quantum yields based on a single phenanthrenequinone imidazole fluorophore core. Among these compounds, we introduced diethyl aniline group on the phenanthrenequinone imidazole core to provide the compound PIE1. It is firstly found that PIE1 could real-color image and track lipid droplets (LDs) in living cells. However, we modified nitrile, imidazole and methyl group on the same fluorophore core to afford three dyes PIE2, PIE3 and PIE4, respectively. Although PIE2, PIE3 and PIE4 possessed high fluorescence quantum yields in various organic solvents, they could not real-color image and track LDs in living cells.


Interaction of Quinone-Related Electron Acceptors with Hydropersulfide Na

Yumi Abiko, Yumi Nakai, Nho C Luong, Christopher L Bianco, Jon M Fukuto, Yoshito Kumagai
PMID: 30719914   DOI: 10.1021/acs.chemrestox.8b00158

Abstract

We previously reported that 9,10-phenanthraquinone (9,10-PQ), an atmospheric electron acceptor, undergoes redox cycling with dithiols as electron donors, resulting in the formation of semiquinone radicals and monothiyl radicals; however, monothiols have little reactivity. Because persulfide and polysulfide species are highly reducing, we speculate that 9,10-PQ might undergo one-electron reduction with these reactive sulfides. In the present study, we explored the redox cycling capability of a variety of quinone-related electron acceptors, including 9,10-PQ, during interactions with the hydropersulfide Na
S
and its related polysulfides. No reaction occurred when 9,10-PQ was incubated with Na
S; however, when 5 μM 9,10-PQ was incubated with either 250 μM Na
S
or Na
S
, we detected extensive consumption of dissolved oxygen (84 μM). Under these conditions, both the semiquinone radicals of 9,10-PQ and their thiyl radical species were also detected using ESR, suggesting that a redox cycle reaction occurred utilizing one-electron reduction processes. Notably, the perthiyl radicals remained stable even under aerobic conditions. Similar phenomenon has also been observed with other electron acceptors, such as pyrroloquinoline quinone, vitamin K
, and coenzyme Q10. Our experiments with N-methoxycarbonyl penicillamine persulfide (MCPSSH), a precursor for endogenous cysteine persulfide, suggested the possibility of a redox coupling reaction with 9,10-PQ inside cells. Our study indicates that hydropersulfide and its related polysulfides are efficient electron donors that interact with quinones. Redox coupling reactions between quinoid electron acceptors and such highly reactive thiols might occur in biological systems.


Phenanthrenequinone enantiomers with cytotoxic activities from the tubers of Pleione bulbocodioides

Si-Yuan Shao, Chao Wang, Shao-Wei Han, Mo-Han Sun, Shuai Li
PMID: 30574990   DOI: 10.1039/c8ob02850h

Abstract

Eight new phenanthrenequinones (four pairs of enantiomers), named bulbocodioidins A-D (1-4), have been isolated from the ethanolic extract of tubers of Pleione bulbocodioides. Their structures, including absolute configurations, were determined by extensive NMR analysis combined with experimental and calculated ECD (electronic circular dichroism) data analyses. Compounds 1-4 possessed a 9(10)H-phenanthren-10(9)-one structure, which is a rarely reported instance from natural sources. Their possible biosynthetic pathway was discussed in the text. The cytotoxic effects of the isolated phenanthrenequinones were evaluated in several human cancer cell lines, and compounds 1a and 4a exhibited marked cytotoxic activities.


Pigments of the Moss

Dezső Csupor, Tibor Kurtán, Martin Vollár, Norbert Kúsz, Katalin E Kövér, Attila Mándi, Péter Szűcs, Marianna Marschall, Seyyed A Senobar Tahaei, István Zupkó, Judit Hohmann
PMID: 32077277   DOI: 10.1021/acs.jnatprod.9b00655

Abstract

In a search for new secondary metabolites from mosses, leucobryns A-E, axially chiral 9,10-phenanthrenequinone dimers, were isolated from
(
-
), together with diosmetin triglycoside. Leucobryns B (
) and C (
) were proved to be homodimeric atropodiastereomers containing both axial and central chirality elements, while leucobryns D (
) and E (
) were found to be heterodimeric atropodiastereomers containing central chirality in only one of the two monomeric units. Axial chirality of the compounds was determined by ECD measurements and sTDA ECD calculations, while the central chirality elements were assigned by TDDFT-SOR calculations. Leucobryns represent the first 9,10-phenanthrenequinone dimers, the monomers of which are linked through their C-8 atoms. Leucobryns B-E contain an uncommon C
monoterpenoid side chain, in which isoprenoid units are joined by 3,4 linkages. Leucobryns A and B exhibited weak antiproliferative activity against several human cancer cell lines.


Carbonyl reductase sniffer from the model organism daphnia: Cloning, substrate determination and inhibitory sensitivity

Jennifer S Strehse, Nikolaos Protopapas, Edmund Maser
PMID: 30991043   DOI: 10.1016/j.cbi.2019.04.011

Abstract

Carbonyl reductases (CRs) represent a fundamental enzymatic defense mechanism against oxidative stress. While commonly two carbonyl reductases (CBR1 and CBR3) are found in mammalian genomes, invertebrate model organisms like Drosophila melanogaster express no CR but a functional homolog to human CBR1, termed sniffer. The importance of sniffer could be demonstrated in D. melanogaster where it protected against age-dependent neurodegeneration. Interestingly, the microcrustacean Daphnia harbors four copies of the CR gene (CR1, CR2, CR3, CR4) in addition to one sniffer gene. Due to this unique equipment Daphnia is an ideal model organism to investigate the function of sniffer. Recombinant sniffer from D. magna und D. pules were produced in E. coli, purified by Ni-affinity chromatography and tested with a variety of aliphatic and aromatic diketones, reactive aldehydes and precursors of advanced glycation end products (AGE). The highest catalytic activities were determined for sniffer from D. pulex with the aromatic dicarbonyls 9,10-phenanthrenequinone (k
/K
= 2.6 s
x μM
) and isatin (k
/K
= 1.5 s
x μM
). While sniffer from D. magna displayed preference for the same two substances, the respective catalytic activities were noticeably lower. Kinetic constants with aliphatic diketones were generally lower than those with aromatic dicarbonyls for both sniffer enzymes. The best aliphatic diketone as substrate for sniffer from D. magna and D. pulex was hexane-3,4-dione with k
/K
= 0.23 s
μM
and k
/K
= 0.35 s
μM
, respectively. Poor or no detectable activity of the two sniffer enzymes was seen with the aliphatic diketones 2,5-hexanedione and 3,5-heptanedione, the aldehydes butanal, hexanal, decanal, crotonaldehyde, acrolein, trans-2-hexenal, and the AGE precursors glyoxal, methylglyoxal, furfural and glyceraldehyde, indicating no physiological function in the metabolism of short-chain aldehydes. Substrate inhibition for both sniffer enzymes was observed with the quinone substrates 1,4-naphthoquinone and 2-methyl-1,4-benzoquinone. From a variety of pesticides endosulfan turned out as an effective inhibitor of the sniffer enzymes (Ki = 9.2 μM for sniffer from D. magna, Ki = 12.0 μM for sniffer from D. pulex). In conclusion, the present results on sniffer from the protein superfamily of the short-chain dehydrogenases/reductases (SDR) in Daphnia ssp. complement earlier studies on carbonyl reductases in the same species and indicate that Daphnia is an interesting model to study the overall response to carbonyl stress.


Explore Compound Types